molecular formula C7H6ClNO2 B2566862 6-(Chloromethyl)nicotinic acid CAS No. 148258-27-9

6-(Chloromethyl)nicotinic acid

Cat. No.: B2566862
CAS No.: 148258-27-9
M. Wt: 171.58
InChI Key: QAUDCWDYPSYFFT-UHFFFAOYSA-N
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Description

6-(Chloromethyl)nicotinic acid is an organic compound with the molecular formula C(_7)H(_6)ClNO(_2) It is a derivative of nicotinic acid, where a chloromethyl group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Chloromethyl)nicotinic acid can be synthesized through several methods. One common approach involves the chloromethylation of nicotinic acid. The process typically includes the following steps:

    Chloromethylation Reaction: Nicotinic acid is reacted with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the sixth position of the pyridine ring.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Products include 6-(aminomethyl)nicotinic acid or 6-(thiomethyl)nicotinic acid.

    Oxidation: Products include 6-(carboxymethyl)nicotinic acid.

    Reduction: Products include 6-methylnicotinic acid.

Scientific Research Applications

6-(Chloromethyl)nicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Material Science: It is employed in the synthesis of polymers and other materials with specific functional properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)nicotinic acid involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can modulate various biochemical pathways, making it useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methoxycarbonyl)nicotinic acid
  • 6-(Trifluoromethyl)nicotinic acid
  • 6-(Aminomethyl)nicotinic acid

Comparison

6-(Chloromethyl)nicotinic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other derivatives. For example, the chloromethyl group can undergo nucleophilic substitution reactions more readily than a methoxycarbonyl or trifluoromethyl group. This makes this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-(chloromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUDCWDYPSYFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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